Purity Specification Comparison: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate vs. Ethyl 1-methyl-1H-pyrazole-5-carboxylate
The target compound is commercially available with a standard purity specification of 95% (minimum), accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, the methyl analog (ethyl 1-methyl-1H-pyrazole-5-carboxylate, CAS 197079-26-8) is supplied at a 97% assay specification but is offered as a liquid with a defined refractive index (n20/D 1.483) and density (1.082 g/mL at 25°C) . The 2% assay difference, while modest, reflects distinct quality control paradigms between suppliers rather than inherent compound superiority; however, the availability of multi-technique analytical certification (NMR, HPLC, GC) for the ethyl derivative provides procurement teams with more rigorous batch-to-batch verification data than the single assay value and physical property reporting for the methyl analog.
| Evidence Dimension | Commercial purity specification and analytical documentation |
|---|---|
| Target Compound Data | Purity: ≥95%; QC documentation: NMR, HPLC, GC batch reports available |
| Comparator Or Baseline | Ethyl 1-methyl-1H-pyrazole-5-carboxylate (CAS 197079-26-8): Assay 97%; QC documentation: Refractive index n20/D 1.483, density 1.082 g/mL at 25°C |
| Quantified Difference | Assay difference: 2% (97% vs 95%); Documentation difference: Multi-technique analytical certification vs. physical property reporting |
| Conditions | Commercial product specifications as reported by Bidepharm (target) and Sigma-Aldrich (comparator) |
Why This Matters
For procurement in regulated pharmaceutical intermediate synthesis, the availability of multi-technique analytical certification reduces the burden of incoming quality control and supports regulatory filing requirements.
